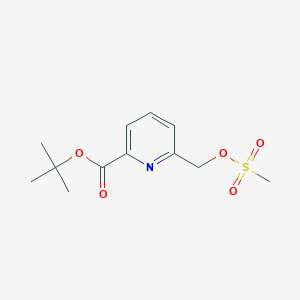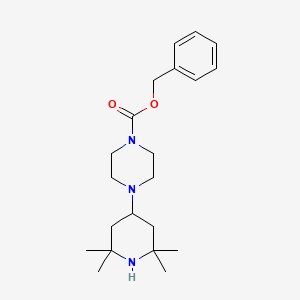
Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyl group and a 2,2,6,6-tetramethylpiperidin-4-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Addition of the 2,2,6,6-Tetramethylpiperidin-4-yl Group: This step involves the reaction of 2,2,6,6-tetramethylpiperidine with the piperazine ring, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ability to cross biological membranes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
相似化合物的比较
Similar Compounds
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate: Known for its oxidative properties.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Widely used as a stable free radical and in oxidation reactions.
1-(Benzyloxycarbonyl)piperazine: Similar structure but lacks the tetramethylpiperidinyl group.
Uniqueness
Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate is unique due to its combination of a benzyl group and a tetramethylpiperidinyl group, which imparts specific chemical and biological properties
属性
分子式 |
C21H33N3O2 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O2/c1-20(2)14-18(15-21(3,4)22-20)23-10-12-24(13-11-23)19(25)26-16-17-8-6-5-7-9-17/h5-9,18,22H,10-16H2,1-4H3 |
InChI 键 |
XSTQEYXMFNSMAX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1)(C)C)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
![N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882919.png)
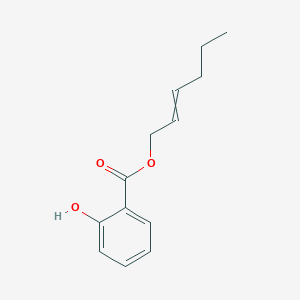

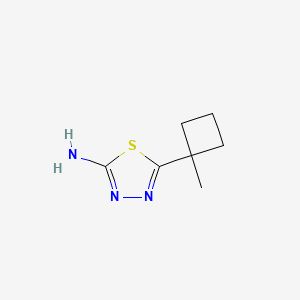
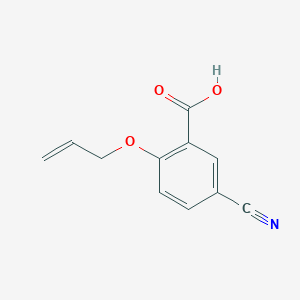
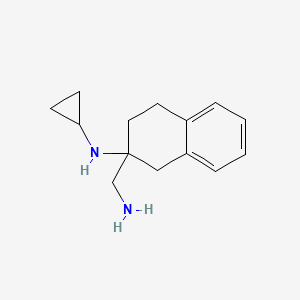
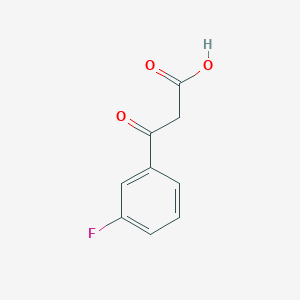
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
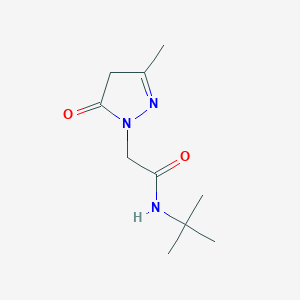
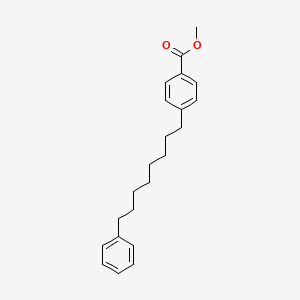
![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
